(3,6-dihydro-2H-pyran-4-yl)methanol
Description
Structural Significance of Dihydropyran Methanol (B129727) Scaffolds in Contemporary Organic Chemistry
The pyran ring is a fundamental heterocyclic structure found in a multitude of natural products and biologically active compounds. nih.gov Derivatives of pyran, including dihydropyrans, are recognized for a wide spectrum of biological activities, such as antibacterial, antiviral, and anti-inflammatory properties. nih.gov The dihydropyran scaffold is a key structural motif in many natural products and serves as a crucial intermediate in their synthesis. mdpi.com
The significance of this scaffold is exemplified by its presence in vital natural compounds. For instance, the pyran ring is a core component of Vitamin E. nih.gov Furthermore, complex dihydropyran subunits are integral to the structure of potent natural products like laulimalide (B1674552), a marine-derived macrolide that has attracted considerable interest for its antitumor properties and microtubule-stabilizing activity. researchgate.net The synthesis of the C15–C28 fragment of laulimalide highlights the importance of dihydropyran intermediates. researchgate.net Another example is 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound formed during the Maillard reaction that is found in foods like prunes and whole wheat bread and contributes to their antioxidant properties. nih.govresearchgate.net
The incorporation of a methanol (-CH₂OH) group onto the dihydropyran ring, as seen in (3,6-dihydro-2H-pyran-4-yl)methanol, further enhances its utility. This hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the covalent attachment of the scaffold to other molecules or solid supports, a feature particularly valuable in combinatorial chemistry and solid-phase synthesis.
Strategic Importance of this compound as a Versatile Synthetic Motif
The strategic value of this compound lies in its role as a versatile synthetic intermediate. clockss.org It serves as a foundational building block for creating more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. chemimpex.com The unique structure allows for the development of diverse chemical entities through various transformations. chemimpex.com
One of the key applications of this scaffold is in the synthesis of biologically active compounds. For example, derivatives of the 3,6-dihydro-2H-pyran ring are used to prepare molecules with significant therapeutic potential, including compounds exhibiting anti-HIV, anticancer, antituberculosis, and antimycobacterial properties. clockss.org A prime synthetic strategy involves converting the dihydropyran motif into a corresponding boronic acid pinacol (B44631) ester. This derivative is a highly versatile intermediate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of a wide array of complex molecules. clockss.org
The general class of dihydropyran methanols can undergo several key reactions:
Oxidation : The primary alcohol can be oxidized to an aldehyde or carboxylic acid.
Substitution : The hydroxyl group can be replaced with other functional groups.
Ring-opening reactions : The pyran ring can be cleaved under certain conditions, providing access to different classes of compounds.
The synthesis of subunits for natural products like laulimalide demonstrates the practical application of these scaffolds. researchgate.net Methodologies such as olefin metathesis are employed to construct the core dihydropyran ring system, which is then elaborated into the target fragment. researchgate.netorganic-chemistry.org This underscores the role of this compound and related structures as key intermediates in the total synthesis of complex natural products. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-1-3-8-4-2-6/h1,7H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJQHMXPNGGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14774-34-6 | |
| Record name | 3,6-dihydro-2H-pyran-4-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Pathways of 3,6 Dihydro 2h Pyran 4 Yl Methanol
Electrophilic and Nucleophilic Reactivity of the Dihydropyran Ring System
The dihydropyran ring in (3,6-dihydro-2H-pyran-4-yl)methanol contains a vinyl ether-like moiety, which dictates its reactivity. The double bond is electron-rich due to the lone pairs on the adjacent oxygen atom, making it highly susceptible to attack by electrophiles. youtube.com Conversely, the ring can undergo nucleophilic attack, often leading to ring-opening reactions under specific conditions. nih.govcas.cn
Addition Reactions Across the Dihydropyran Double Bond
The electron-rich double bond of the dihydropyran ring readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by the formation of a stabilized oxocarbenium ion intermediate.
Halogenation: Addition of halogens such as chlorine or bromine proceeds to form 2,3-dihalotetrahydropyran derivatives. The halogen at the 2-position is typically more reactive, allowing for subsequent substitution reactions. sigmaaldrich.com
Hydrohalogenation: Reaction with hydrohalic acids (HCl, HBr) results in the formation of the corresponding 2-halotetrahydropyran. sigmaaldrich.com This is a consequence of the proton adding to the C3 carbon, leading to a resonance-stabilized oxocarbenium ion at C2, which is then trapped by the halide anion.
Hydroboration-Oxidation: This two-step sequence can be used to introduce a hydroxyl group. The hydroboration step typically occurs with anti-Markovnikov selectivity, followed by oxidation to yield a diol.
Hetero-Diels-Alder Reactions: While the dihydropyran ring itself is a product of hetero-Diels-Alder reactions, its derivatives can participate in further cycloadditions, although this is less common than additions to the double bond. wikipedia.org The related compound, 3,4-dihydro-2H-pyran, is well-known to react with various dienophiles. wikipedia.org
| Reaction Type | Reagent(s) | Product Type | Key Feature |
|---|---|---|---|
| Halogenation | Cl2, Br2 | 2,3-Dihalotetrahydropyran | The halogen at C2 is more reactive in subsequent substitutions. sigmaaldrich.com |
| Hydrohalogenation | HCl, HBr | 2-Halotetrahydropyran | Proceeds via a stable oxocarbenium ion intermediate. sigmaaldrich.com |
| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Tetrahydropyran-diol | Results in anti-Markovnikov addition of water across the double bond. |
| Epoxidation | m-CPBA | Epoxytetrahydropyran | Forms a strained three-membered ether ring on the former double bond. researchgate.net |
Functional Group Interconversions on the Dihydropyran Moiety
Beyond simple additions, the dihydropyran ring can undergo more complex transformations that alter its core structure or introduce new functionalities.
Ring-Opening Reactions: In the presence of strong nucleophiles and under certain conditions, the dihydropyran ring can be opened. For instance, reactions of 2-aryl-3,4-dihydropyrans with nucleophiles like indoles have been reported to yield ring-opened products containing a β-dicarbonyl moiety. nih.govcas.cn This pathway provides a route to complex acyclic structures from a cyclic precursor.
Oxidation to Lactones: Oxidation of the dihydropyran ring can lead to the formation of δ-lactones (3,4-dihydropyran-2-ones). organic-chemistry.orgnih.gov This transformation is a valuable method for synthesizing six-membered lactones, which are prevalent motifs in natural products. Various oxidizing agents can be employed to achieve this conversion.
Ring-Closing Metathesis (RCM): While not a direct interconversion of the this compound core, RCM is a powerful method for the synthesis of substituted dihydropyran rings, highlighting their accessibility as synthetic targets. researchgate.netorganic-chemistry.org
Transformations of the Hydroxymethyl Substituent in this compound
The primary alcohol of the hydroxymethyl group exhibits typical reactivity, allowing for a wide range of standard functional group manipulations.
Chemical Modifications of the Primary Alcohol Functionality
The primary alcohol can be readily modified without affecting the dihydropyran ring under appropriate conditions.
Oxidation: Mild oxidation, for example using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, converts the primary alcohol to the corresponding aldehyde, (3,6-dihydro-2H-pyran-4-yl)carbaldehyde. fiveable.me Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, can oxidize it further to the carboxylic acid, (3,6-dihydro-2H-pyran-4-yl)carboxylic acid. fiveable.me
Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base leads to the formation of esters. This is a common transformation for protecting the alcohol or for introducing specific ester functionalities.
Etherification: The alcohol can be converted into an ether, for example, through the Williamson ether synthesis, by first deprotonating with a strong base like sodium hydride and then reacting with an alkyl halide.
Conversion to Halides: The hydroxyl group can be substituted by a halogen using standard reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu
| Reaction Type | Typical Reagent(s) | Product Functional Group |
|---|---|---|
| Mild Oxidation | PCC, Swern Oxidation | Aldehyde |
| Strong Oxidation | KMnO4, Jones Reagent | Carboxylic Acid |
| Esterification | Acyl chloride, Base | Ester |
| Etherification | 1. NaH; 2. Alkyl halide | Ether |
| Halogenation | SOCl2, PBr3 | Alkyl Halide |
Role as a Protecting Group Precursor in Complex Syntheses
The dihydropyran structural motif is the foundation for the tetrahydropyranyl (THP) ether, a widely used protecting group for alcohols in multistep organic synthesis. sigmaaldrich.comd-nb.info The parent compound for this protection is 3,4-dihydro-2H-pyran (DHP). sigmaaldrich.com It reacts with alcohols under mild acid catalysis to form a THP ether, which is stable to a variety of conditions including strong bases, organometallic reagents, and many oxidizing and reducing agents. sigmaaldrich.com
While this compound itself is not DHP, its core structure is central to this chemistry. The molecule can be seen as a functionalized version of DHP. In synthesis, it could be used to introduce a THP-like protecting group that already contains a masked or modifiable hydroxyl handle. This "functionalized protecting group" strategy can increase synthetic efficiency by reducing the total number of steps.
Cross-Coupling and Other Carbon-Carbon Bond Forming Reactions Involving Dihydropyran Intermediates
Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon bonds. youtube.comyoutube.comyoutube.com Dihydropyran derivatives, including those derived from this compound, can be elaborated into suitable partners for these powerful reactions.
To participate in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Stille couplings, the dihydropyran ring must typically be converted into a derivative such as a vinyl halide, vinyl triflate, or an organoborane. youtube.comyoutube.com
Heck Reaction: A dihydropyran derivative, such as a 4-halo-3,6-dihydro-2H-pyran, could potentially be coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond at the ring. youtube.comchemistry.coach
Suzuki Coupling: A dihydropyranylboronic acid or ester, synthesized from the corresponding halide or triflate, can be coupled with an aryl or vinyl halide. This reaction is known for its mild conditions and tolerance of various functional groups. youtube.comyoutube.com
Radical Reactions: Radical-mediated C-C bond formation offers an alternative to transition metal catalysis. libretexts.org A dihydropyran-based radical, generated from a corresponding halide, could add to an alkene or alkyne in an intra- or intermolecular fashion to build molecular complexity. libretexts.org
The synthesis of these necessary intermediates often starts with transformations of the dihydropyran double bond or other functional handles on the ring, linking back to the reactivity patterns discussed in section 3.1.
Suzuki–Miyaura Cross-Coupling with Dihydropyran Boronic Acid Derivatives
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.org In the context of dihydropyran chemistry, a key reagent derived from the (3,6-dihydro-2H-pyran-4-yl) scaffold is 3,6-dihydro-2H-pyran-4-boronic acid pinacol (B44631) ester . clockss.orgnih.gov This versatile intermediate serves as the organoboron partner in palladium-catalyzed couplings to construct a wide array of substituted dihydropyrans, which are prevalent in many biologically active compounds. clockss.org
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle comprising three main steps: oxidative addition of an organic halide to a palladium(0) complex, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst. libretexts.org
The synthesis of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester can be efficiently achieved from 4-tetrahydropyranone . clockss.org The process involves the formation of a hydrazone, which is then treated with copper(II) bromide and a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield 4-bromo-3,6-dihydro-2H-pyran . clockss.org This vinyl bromide is subsequently subjected to a palladium-catalyzed borylation reaction with a diboron (B99234) reagent to afford the desired boronic acid pinacol ester. clockss.org
Once synthesized, this dihydropyran boronic acid ester can be coupled with various aryl and heteroaryl halides or triflates. researchgate.netmdpi.com These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) in a suitable solvent like dioxane. researchgate.net This methodology provides a direct route to functionalized dihydropyrans that are precursors to complex molecules, including potential inhibitors for enzymes like IRAK4 and embryonic ectoderm development (EED). sigmaaldrich.com
Table 1: Selected Examples of Suzuki-Miyaura Cross-Coupling Reactions
| Organoboron Reagent | Coupling Partner | Catalyst / Base | Product | Yield (%) |
| 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | 3-Pyridyl Triflates | Pd(PPh₃)₄ / K₃PO₄ | 3-(3,6-Dihydro-2H-pyran-4-yl)pyridines | Good to Excellent researchgate.net |
| 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | Aryl/Heteroaryl Halides | Pd(0) Catalyst / K₃PO₄ | Aryl/Heteroaryl-substituted dihydropyrans | Good clockss.orgmdpi.com |
| 2-Aryl-1,1-dibromoalkenes | Aryl Boronic Acids | Pd Catalyst / Base | Internal Alkynes | Up to 89% researchgate.net |
Organometallic Reactions for Advanced Functionalization of Dihydropyrans
The functionalization of the dihydropyran ring can be significantly expanded through the use of various organometallic reagents. These reactions offer powerful methods for introducing new carbon-based substituents, thereby enabling the synthesis of highly tailored and complex derivatives. Starting from this compound, the primary alcohol can be transformed into other functional groups, such as aldehydes or carboxylic acids, which can then serve as electrophilic sites for organometallic attack.
Organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles capable of reacting with a range of electrophiles. For instance, oxidation of the hydroxymethyl group of the parent compound to an aldehyde would create a substrate for Grignard addition, leading to the formation of secondary alcohols. Further oxidation to a carboxylic acid and subsequent conversion to an acid chloride would open pathways for reaction with less reactive organometallic species like lithium dialkylcuprates (Gilman reagents, R₂CuLi). youtube.comchadsprep.com Gilman reagents are particularly useful as they typically add only once to reactive acyl derivatives like acid chlorides, allowing for the synthesis of ketones without the common side reaction of over-addition to form a tertiary alcohol, which can occur with Grignard reagents. youtube.com
Beyond these classical reagents, modern organometallic catalysis provides even more sophisticated tools for dihydropyran functionalization. Palladium-catalyzed reactions, for example, can be used for the arylation or vinylation at different positions of the ring system. organic-chemistry.org Furthermore, ring-closing metathesis (RCM) using ruthenium-based catalysts like the Grubbs' catalyst has become a key strategy for the very synthesis of the dihydropyran ring itself from acyclic precursors, a method used in the synthesis of natural products like laulimalide (B1674552). researchgate.net Titanocene-catalyzed reactions have also been employed to create fluorinated dihydropyran derivatives from trifluoromethyl-substituted alkenes and epoxides, showcasing the broad utility of organometallic chemistry in this field. organic-chemistry.org
Table 2: Overview of Organometallic Reactions for Dihydropyran Functionalization
| Reagent Type | Substrate Derivative | Product Type | Key Features |
| Grignard Reagents (R-MgX) | Dihydropyran carboxaldehyde | Secondary Alcohols | Standard C-C bond formation via nucleophilic addition. youtube.com |
| Gilman Reagents (R₂CuLi) | Dihydropyran acid chloride | Ketones | Selective single addition to acid chlorides. youtube.com |
| Organopalladium Intermediates | Dihydropyran halides/triflates | Arylated/Vinylated Dihydropyrans | Versatile C-C bond formation (e.g., Heck, Sonogashira reactions). organic-chemistry.org |
| Ruthenium Catalysts (Grubbs') | Acyclic diene ethers | Dihydropyran ring systems | Ring-closing metathesis for core scaffold synthesis. researchgate.net |
| Titanocene Catalysts | Trifluoromethyl-alkenes + Epoxides | Fluorinated Dihydropyrans | Reductive domino reaction for complex functionalization. organic-chemistry.org |
Applications of 3,6 Dihydro 2h Pyran 4 Yl Methanol in Complex Molecular Synthesis
Strategic Building Block in Total Synthesis of Natural Products
The dihydropyran motif is a common structural feature in numerous biologically active natural products. Consequently, (3,6-dihydro-2H-pyran-4-yl)methanol and its derivatives are highly valued as precursors in the total synthesis of these complex molecules.
Construction of Pyran-Containing Natural Products
The utility of dihydropyran derivatives is evident in the synthesis of complex natural products. For instance, the 3,6-dihydro-2H-pyran subunit is a key component of laulimalide (B1674552), a potent anticancer agent. Synthetic strategies toward laulimalide have successfully employed ring-closing metathesis to construct this essential dihydropyran ring. researchgate.net Similarly, this structural motif is present in the side chain of other natural products, and its synthesis often involves strategic transformations of precursors like this compound.
The versatility of the dihydropyran ring system extends to its use in the synthesis of various other natural product frameworks. The 2H-pyran ring, a related structure, is a key intermediate in the construction of many natural products. The synthesis of these pyran-containing structures often relies on the availability of functionalized building blocks that can be readily elaborated.
Elaboration of Polyfunctionalized Pyran Cores
This compound provides a scaffold that can be readily transformed into more complex, polyfunctionalized pyran cores. The double bond within the dihydropyran ring and the primary alcohol offer two distinct points for chemical modification. For example, the alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used as a nucleophile in coupling reactions. The double bond can undergo a variety of reactions, including epoxidation, dihydroxylation, and addition reactions, to introduce new functional groups and stereocenters.
The ability to selectively functionalize this building block is crucial for the synthesis of complex molecules. For instance, dehydration of the corresponding pyranol can yield the dihydropyran structure. google.com Furthermore, hydrogenation of the dihydropyran ring can lead to the corresponding tetrahydropyran (B127337) derivative, providing access to a different class of saturated heterocyclic compounds. google.com
Utility in the Construction of Diverse Heterocyclic Compounds
Beyond its role in natural product synthesis, this compound is a valuable precursor for the synthesis of a broad range of heterocyclic compounds. Its inherent structure allows for its transformation into various saturated and unsaturated oxygen-containing rings, as well as more complex fused heterocyclic systems.
Preparation of Functionalized Tetrahydropyrans and Analogous Oxacycles
The catalytic hydrogenation of the double bond in this compound provides a direct route to (tetrahydro-2H-pyran-4-yl)methanol. This saturated derivative is also a key building block in organic synthesis. The tetrahydropyran ring is a common motif in many pharmaceuticals and biologically active compounds.
The synthesis of functionalized tetrahydropyrans can be achieved through various methods starting from dihydropyran precursors. For example, catalytic hydrogenation of an oxazoline (B21484) precursor can lead to a highly functionalized tetrahydropyran. Additionally, the reduction of ethyl tetrahydropyran-4-carboxylate with a reducing agent like lithium aluminum hydride yields (tetrahydro-2H-pyran-4-yl)methanol. chemicalbook.com These methods highlight the importance of pyran-based synthons in accessing a variety of saturated oxygenated heterocycles.
Synthesis of Pyran-Annulated Heterocyclic Systems
The dihydropyran ring of this compound can serve as a diene or dienophile in cycloaddition reactions, leading to the formation of pyran-annulated (fused) heterocyclic systems. These reactions are powerful tools for the rapid construction of complex polycyclic frameworks.
For instance, pyran-annulated systems can be synthesized through multicomponent reactions. One such strategy involves the reaction of a β-keto ester, an aldehyde, and a styrene (B11656) derivative to form a 3,4-dihydro-2H-pyran, which can then be further elaborated to create bicyclic fused ring systems. researchgate.net Another approach involves the condensation of various starting materials to generate pyran-annulated quinolinones and other complex heterocyclic structures. nih.gov The development of efficient one-pot syntheses for these systems is an active area of research. rsc.org
Applications in Macromolecular and Materials Science
While the primary applications of this compound are in the synthesis of small molecules, its bifunctional nature also lends itself to applications in polymer chemistry and materials science. The hydroxyl group can be used as an initiator for polymerization reactions, such as ring-opening polymerization of cyclic esters, to create biodegradable polyesters with a pyran moiety at the chain end.
Furthermore, the double bond in the dihydropyran ring can participate in polymerization reactions, such as free radical or ring-opening metathesis polymerization (ROMP). This allows for the incorporation of the pyran structure into the backbone of a polymer. Polymer-bound versions of dihydropyran-2-methanol have been developed for use in solid-phase organic synthesis, acting as a traceless linker for the immobilization of alcohols. sigmaaldrich.com These applications, though less common than its use in small molecule synthesis, demonstrate the potential of this compound as a versatile building block in the creation of functional macromolecules and materials.
Development of Polymers and Coatings from Dihydropyran Derivatives
The utility of dihydropyran derivatives, such as esters of dihydropyran methanol (B129727), has been demonstrated in the formulation of high-performance coating compositions. These compounds can serve as key components in air-drying coatings suitable for a variety of substrates, including wood, metal, and plastics. google.com
One of the notable features of these coating compositions is their ability to dry rapidly at room temperature, which is a significant advantage in many industrial applications. This rapid drying minimizes the accumulation of dust and other contaminants on the coated surface. google.com Furthermore, these compositions can be formulated with a high solids content, allowing for the application of thick films in a single operation. google.com The resulting coatings are often characterized by their excellent film-forming properties. google.com
Esters derived from dihydropyran methanols, including isomers like 5,6-dihydropyran-3-methanol which is structurally related to this compound, are central to these applications. google.com The general properties of these dihydropyran-based coatings are summarized in the table below.
| Property | Description | Reference |
| Drying Mechanism | Air-dries at room temperature in the presence of siccative metals. | google.com |
| Film Thickness | Allows for the creation of thick films (up to 20 mils) in a single application due to high solids content. | google.com |
| Drying Time | Exhibits rapid top-dry properties, reducing dust contamination. | google.com |
| Substrate Compatibility | Suitable for application on wood, metal, and plastic surfaces. | google.com |
| Formulation | Can be used in clear or pigmented compositions and can replace conventional solvents. | google.com |
While direct studies on the polymerization of this compound are not extensively documented in the reviewed literature, the behavior of its isomers, such as 3,4-dihydro-2H-pyran-2-methanol, provides strong indications of its potential in polymer synthesis. For instance, 3,4-dihydro-2H-pyran-2-methanol can undergo cationic polymerization, initiated by a ring-opening metathesis polymerization catalyst, to form polymers. biosynth.com This reactivity is attributed to the tetrahydropyran ring and the presence of a hydroxyl group, which can act as a linker. biosynth.com Given the structural similarities, it is plausible that this compound could also be utilized in similar polymerization strategies to create novel polymers.
Design of Materials with Tailored Properties
The ability to precisely control the structure of polymers at the molecular level allows for the design of materials with specific, tailored properties. Dihydropyran derivatives are valuable in this context due to their potential to be incorporated into polymer backbones or as side chains, imparting unique functionalities.
The incorporation of dihydropyran moieties into polymer structures can influence various material properties, including thermal stability, mechanical strength, and surface characteristics. For example, new 1,4-dihydropyran derivatives have been synthesized using novel nanocatalysts, resulting in structures with high thermal stability and surface area. While these specific derivatives were evaluated for antimicrobial activity, the synthetic methodologies and the resulting stable structures are relevant to the broader field of materials design.
The potential applications of polymers derived from compounds like this compound extend to the field of biomaterials. The ability of related compounds to form biocompatible polymers suggests that materials derived from this specific isomer could be designed for applications such as drug delivery systems or scaffolds for tissue engineering. biosynth.com The hydroxyl group of this compound offers a convenient handle for further functionalization, allowing for the attachment of bioactive molecules or for creating cross-linked polymer networks to fine-tune the material's properties.
The table below summarizes the potential for tailoring material properties using dihydropyran derivatives, based on the characteristics of related compounds.
| Tailored Property | Approach | Potential Application | Reference |
| Thermal Stability | Incorporation of the rigid pyran ring into the polymer backbone. | High-performance plastics, thermally resistant coatings. | |
| Biocompatibility | Synthesis of biocompatible polymers through ring-opening polymerization. | Drug delivery vehicles, tissue engineering scaffolds. | biosynth.com |
| Hydrophobicity/Hydrophilicity | Functionalization of the hydroxyl group to control surface energy. | Self-cleaning surfaces, antifouling coatings. | |
| Mechanical Strength | Creation of cross-linked polymer networks. | Durable composites, structural adhesives. |
Mechanistic Elucidations and Computational Studies on 3,6 Dihydro 2h Pyran 4 Yl Methanol Chemistry
Investigation of Reaction Mechanisms and Intermediates
The formation and subsequent reactions of dihydropyrans like (3,6-dihydro-2H-pyran-4-yl)methanol are characterized by a series of detailed mechanistic pathways and the involvement of various transient intermediates. Understanding these processes is crucial for controlling the outcome of synthetic routes and for designing novel transformations.
Detailed Mechanistic Pathways of Dihydropyran Formation
The synthesis of the dihydropyran ring, a core structure of this compound, can be achieved through several mechanistic avenues. These pathways often involve the formation of key intermediates and are influenced by the choice of catalysts and reaction conditions.
One prominent method for constructing the dihydropyran ring is the oxa-Pictet-Spengler reaction . This reaction is thought to proceed through a self-assembled ternary hydrogen bonding complex, which involves the substrate, a chiral phosphate (B84403) ion, and a urea (B33335) hydrogen-bond donor. rsc.orgresearchgate.net The reaction is catalyzed by a combination of an indoline (B122111) HCl salt and a bisthiourea compound under weakly acidic conditions. nih.govacs.orgacs.org Mechanistic investigations have confirmed the involvement of oxocarbenium ion intermediates in this process. nih.govacs.orgacs.org
Another significant pathway is the Prins cyclization , an acid-catalyzed reaction between an alkenol and an aldehyde. mdpi.com The generally accepted mechanism involves the formation of an oxocarbenium ion intermediate, which then undergoes an endo-dig cyclization. mdpi.com High stereoselectivities are often achieved due to the equatorial positioning of substituents in the chair-like transition states. mdpi.com
Furthermore, N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the synthesis of dihydropyranones, which can be precursors to dihydropyrans. nih.gov These reactions, which can be [4+2] or [3+3] cycloadditions, proceed through the formation of a Breslow intermediate and a subsequent rearrangement to a homoenolate species. nih.gov
The Diels-Alder reaction , a cornerstone of cyclic compound synthesis, can also be employed to form dihydropyran rings. wikipedia.org In the hetero-Diels-Alder variant, a diene reacts with a carbonyl compound to yield a dihydropyran. wikipedia.org
Finally, a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by an intramolecular ring-closing Michael addition can produce 2,6-disubstituted dihydropyrans. butler.edu
Rearrangement Processes in Dihydropyran Chemistry
Dihydropyran systems are known to undergo various rearrangement reactions, which can be synthetically useful for accessing complex molecular architectures. The Claisen rearrangement , a rsc.orgrsc.org-sigmatropic rearrangement, is a notable example. wikipedia.org This exothermic and concerted reaction proceeds through a highly ordered cyclic transition state. wikipedia.org The Ireland-Claisen rearrangement, a variation, involves the reaction of an allylic carboxylate with a strong base to form a γ,δ-unsaturated carboxylic acid via a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. wikipedia.org The stereochemical outcome of this rearrangement is dependent on the configuration of the silyl ketene acetal. wikipedia.org
Studies have reported the successful application of the Claisen rearrangement in bicyclic 2-[(Z)-alkenyl]dihydropyran systems to stereoselectively synthesize trans-substituted spiro[4.5]decanes. thieme-connect.com This strategy has also been utilized in the total synthesis of natural products like (+)-β-vetispirene and (–)-agarospirol, demonstrating excellent asymmetric transmission. oup.com
Another important rearrangement is the base-mediated ring-contraction of pyran systems. This process has been studied to optimize the synthesis of various naphthofurans and related heterocyclic compounds. nih.gov
Valence Isomerism and Tautomerism in Pyran Systems
Pyran systems can exhibit valence isomerism , a phenomenon where constitutional isomers can interconvert through pericyclic reactions. wikipedia.org Specifically, 2H-pyrans can exist in equilibrium with their open-chain valence isomers, 1-oxatrienes. researchgate.net This isomerism is influenced by various physicochemical factors. researchgate.net For instance, the valence isomerization of a cis-dienone to an α-pyran has been reported. acs.org
Tautomerism , the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is also observed in pyran-related systems. For example, the keto-enol tautomerization of an intermediate in the aromatic Claisen rearrangement leads to a stable phenolic product. youtube.com Theoretical studies have also investigated the ring/open valence tautomerism in heterocyclic mesomeric betaines related to pyran systems, suggesting that this process is possible for both neutral and protonated species. researchgate.net
Theoretical and Computational Chemistry of Dihydropyran Structures
Computational chemistry has become an indispensable tool for elucidating the intricacies of dihydropyran chemistry. Theoretical models provide valuable insights into reaction mechanisms, conformational preferences, and stereochemical outcomes that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) Applications in Reaction Analysis
Density Functional Theory (DFT) has been widely applied to study various aspects of dihydropyran reactions. DFT calculations have been instrumental in understanding the mechanism of the enantioselective oxa-Pictet-Spengler reaction, revealing a cooperative catalytic complex. rsc.orgresearchgate.net These studies have helped to derive stereochemical models for the reaction. nih.govacs.org
DFT has also been used to investigate the thermal decomposition of dihydropyran derivatives. mdpi.com These computational studies have shown that the decomposition occurs through a concerted mechanism with a six-membered cyclic transition state. mdpi.com The calculations of kinetic and thermodynamic parameters have shown good agreement with experimental data. mdpi.com
Furthermore, DFT studies have been employed to:
Investigate the mechanism and stereoselectivity of cycloaddition reactions for the formation of dihydropyranones. researchgate.net
Analyze the electronic behavior and intermolecular interactions of dihydropyridine (B1217469) derivatives, which are structurally related to dihydropyrans. nih.gov
Study the Hantzsch reaction to produce asymmetrical 1,4-dihydropyridine (B1200194) derivatives, with DFT calculations helping to increase reaction yields. nih.gov
Verify the stability of synthesized diastereoselective Meldrum spiro dibenzofuran (B1670420) derivatives. rsc.org
Investigate the reactivity of pyrimidinone-linked thiazoles. nih.gov
Computational Modeling for Conformational and Stereochemical Insights
Computational modeling plays a crucial role in understanding the three-dimensional structure of dihydropyran derivatives, which is essential for predicting their reactivity and biological activity.
Studies have utilized DFT calculations to correlate the helicity of the dihydropyran ring in chiral 2-substituted chromanes with their specific optical rotations (SORs). mdpi.comnih.gov This work has provided a deeper understanding of the stereochemistry of these compounds. mdpi.comnih.gov
Conformational analysis of dihydropyran rings has also been a subject of computational investigation. acs.org DFT studies have been used to analyze the optimized structures of dihydropyrimidinones, showing that the six-membered ring adopts a boat conformation. researchgate.net
Moreover, computational docking studies have been used to predict the binding modes of dihydropyran-containing molecules with biological targets. For instance, the binding of diospyrin (B1219850) and its derivatives to DNA topoisomerase has been investigated using computational docking. nih.gov
Molecular Modelling Approaches in Synthetic Design
The strategic synthesis of complex molecules like this compound is increasingly benefiting from the predictive power of molecular modelling. These computational techniques provide profound insights into reaction mechanisms, transition states, and thermodynamic and kinetic parameters, thereby guiding the rational design of efficient synthetic routes. By simulating molecular interactions and transformations, chemists can evaluate the feasibility of proposed synthetic pathways, optimize reaction conditions, and even predict the regioselectivity and stereoselectivity of reactions before embarking on extensive experimental work.
Theoretical Frameworks in Synthetic Planning
At the forefront of molecular modelling in synthetic design is Density Functional Theory (DFT). DFT calculations are instrumental in elucidating the electronic structure of reactants, intermediates, and transition states. This allows for the determination of activation energies, which are critical in predicting the most favorable reaction pathways. For the synthesis of dihydropyran rings, such as the one in this compound, DFT can be employed to compare different cyclization strategies, for instance, by evaluating the energy barriers associated with various catalytic systems or reaction conditions.
In a study on the chemoselective synthesis of dihydropyridine derivatives, which are structurally related to dihydropyrans, DFT calculations at the M062X/def2TZVP//B3LYP-D3/def-SVP level were used to investigate the reaction mechanism. rsc.org The researchers were able to identify the key intermediates and calculate the energy barriers for the formation of different isomers, thus explaining the observed product distribution. rsc.org Such an approach is directly applicable to designing the synthesis of this compound, where control of the double bond position is crucial.
Furthermore, computational studies have demonstrated their utility in enhancing reaction yields by selecting optimal reactants. For example, in the synthesis of certain 1,4-dihydropyridine compounds, DFT calculations were successfully used to select reactants that led to a significant increase in reaction yield from 36% to 74% without the need for a catalyst. nih.gov This highlights the power of computational pre-screening in streamlining synthetic efforts.
Case Study: Computational Insights into Dihydropyran Stability and Reactivity
While specific computational studies on the synthetic design of this compound are not extensively documented in public literature, valuable insights can be drawn from computational analyses of the parent molecule, 3,6-dihydro-2H-pyran, and its derivatives. A notable study computationally examined the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated analogues using DFT at the PBE0/6-311+G(d,p) level of theory. mdpi.com This research provides a clear example of how computational methods can furnish detailed thermodynamic and kinetic data, which are essential for synthetic planning and understanding molecular stability.
The study calculated key parameters for the decomposition reactions, revealing how substituents affect the activation energy and Gibbs free energy of activation. mdpi.com These findings are crucial for synthetic chemists as they indicate the thermal stability of the dihydropyran ring and how it is influenced by substitution patterns, a key consideration when designing multi-step syntheses involving this scaffold.
Below are data tables summarizing the computationally derived thermodynamic and kinetic parameters for the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated derivatives, 4-methyl-3,6-dihydro-2H-pyran (MDHP), and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP), at 600 K. mdpi.com
Table 1: Calculated Thermodynamic Parameters for the Decomposition of Dihydropyran Derivatives at 600 K mdpi.com
| Compound | ΔH≠ (kJ·mol−1) | ΔS≠ (J·mol−1·K−1) | ΔG≠ (kJ·mol−1) |
|---|---|---|---|
| 3,6-dihydro-2H-pyran (DHP) | 201 | 8.4 | 196 |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 195 | 8.3 | 190 |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 188 | 8.2 | 183 |
Table 2: Calculated Kinetic Parameters for the Decomposition of Dihydropyran Derivatives at 600 K mdpi.com
| Compound | Ea (kJ·mol−1) | A (s−1) | k (s−1) |
|---|---|---|---|
| 3,6-dihydro-2H-pyran (DHP) | 206 | 1.6 x 10^13 | 1.3 x 10^-5 |
| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 200 | 1.5 x 10^13 | 6.8 x 10^-5 |
| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 193 | 1.4 x 10^13 | 3.7 x 10^-4 |
These tables illustrate that methyl substituents decrease the activation free energy, thereby favoring thermal decomposition. mdpi.com Such quantitative predictions are invaluable for designing synthetic routes for substituted dihydropyrans like this compound, as they inform the choice of protective groups and reaction temperatures to avoid undesired side reactions.
Emerging Research Frontiers and Future Outlook in 3,6 Dihydro 2h Pyran 4 Yl Methanol Chemistry
Development of Innovative Stereoselective Synthetic Methods for Dihydropyran Methanols
The precise control of stereochemistry is paramount in the synthesis of complex molecules, particularly for pharmaceutical applications. Researchers are actively developing innovative stereoselective methods to produce dihydropyran methanols with high enantiomeric and diastereomeric purity.
One promising approach involves organocatalysis. For instance, a highly enantioselective method for synthesizing 3,4-trans-dihydropyrans has been developed using a diphenylprolinol silyl (B83357) ether catalyst. thieme-connect.comresearchgate.net This domino reaction proceeds through a Michael reaction, enolization, and acetalization sequence, yielding products with excellent enantioselectivity. thieme-connect.comresearchgate.net Another strategy employs a square amide-catalyzed domino Michael–hemiacetalization reaction to produce polyfunctionalized dihydro- and tetrahydropyrans. nih.gov This method allows for the introduction of various functional groups onto the hydropyran core with good control over stereochemistry. nih.gov
Furthermore, cinchona alkaloid-based catalysts have been successfully used for the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles, which can be considered derivatives of dihydropyran methanols. nih.gov These reactions can be performed in a multicomponent fashion, offering a streamlined approach to complex molecular architectures. nih.gov The development of these stereoselective methods is crucial for accessing specific isomers of dihydropyran methanols, which may exhibit distinct biological activities.
Exploration of Novel Reactivity and Catalysis for Dihydropyran Transformations
Beyond their synthesis, the novel reactivity of dihydropyrans is a burgeoning area of research. The vinyl ether moiety within the dihydropyran ring is a key functional group that enables a variety of transformations. sigmaaldrich.combasf.com For example, it readily reacts with alcohols under mild acidic conditions to form tetrahydropyranyl (THP) ethers, a widely used protecting group in organic synthesis. sigmaaldrich.comwikipedia.org
Recent advancements in catalysis are expanding the synthetic utility of dihydropyrans. N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various transformations involving dihydropyran-2-ones. mdpi.comnih.gov These catalysts can activate aldehydes to participate in cycloaddition reactions, leading to the formation of complex dihydropyran structures. mdpi.comnih.gov Additionally, metal-organic frameworks (MOFs) are being explored as reusable catalysts for the synthesis of dihydropyran derivatives. nih.govfrontiersin.org For instance, a tantalum-based MOF has demonstrated high catalytic activity in the multicomponent synthesis of 1,4-dihydropyrans. nih.govfrontiersin.org
The exploration of new catalytic systems, including those based on transition metals and organocatalysts, is expected to unlock novel reaction pathways and provide access to a wider range of functionalized dihydropyran derivatives.
Advanced Applications in Medicinal Chemistry and Materials Science
The dihydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. researchgate.netrsc.org Dihydropyran derivatives have shown promise as anticancer, anti-inflammatory, and antiviral agents. researchgate.net For example, certain dihydropyran-based macrolides have been found to exhibit potent cytotoxic activity against cancer cell lines by inhibiting the PI3K/AKT signaling pathway. nih.gov The dihydropyran core is also present in the antiviral drug Zanamivir. frontiersin.org
In the realm of materials science, dihydropyrans are valuable monomers for polymerization. sigmaaldrich.combasf.comsigmaaldrich.com The ability of the dihydropyran ring to undergo polymerization, either with itself or with other unsaturated compounds, allows for the creation of polymers with unique properties. sigmaaldrich.combasf.com These polymers can find applications in various fields, including the stabilization of other polymers like poly(oxymethylene). google.com The functionalization of dihydropyran monomers prior to polymerization offers a route to tailor the properties of the resulting polymers for specific applications.
Sustainable and Environmentally Benign Synthetic Protocols for Dihydropyran Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes. Researchers are actively seeking to develop sustainable and environmentally benign protocols for the synthesis of dihydropyran derivatives.
A key strategy is the use of multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby reducing waste and improving atom economy. nih.govajchem-a.com Many MCRs for the synthesis of dihydropyrans can be performed in green solvents like water or ethanol (B145695), or even under solvent-free conditions. rsc.orgresearchgate.netajchem-a.comresearchgate.net
Q & A
Q. What are the standard synthetic routes for (3,6-dihydro-2H-pyran-4-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation reactions using aldehydes and ketones under basic conditions. For example, reacting 3,6-dihydro-2H-pyran derivatives with methanol derivatives in the presence of potassium hydroxide (KOH) in ethanol can yield the target compound. Optimization includes adjusting solvent polarity (e.g., aqueous ethanol), temperature (reflux conditions), and catalyst loading (e.g., trisodium citrate dihydrate) to enhance yield and purity . Characterization via NMR (1H/13C), IR, and mass spectrometry is critical to confirm structural integrity .
Q. How can researchers characterize the stereochemical and electronic properties of this compound?
- Methodological Answer :
- Stereochemistry : Chiral HPLC or polarimetry can resolve enantiomers. For derivatives, X-ray crystallography (as in ) provides absolute configuration.
- Electronic Properties : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, validated by UV-Vis spectroscopy .
- Hydrogen Bonding : FTIR and NMR titration experiments quantify hydrogen-bond donor/acceptor capacity, relevant for biological interactions .
Q. What are the typical chemical transformations of this compound in organic synthesis?
- Methodological Answer :
- Oxidation : Using KMnO₄ or PCC oxidizes the alcohol to a ketone or carboxylic acid.
- Reduction : NaBH₄ or LiAlH₄ reduces the dihydropyran ring to a tetrahydropyran derivative.
- Substitution : The hydroxyl group undergoes nucleophilic substitution with amines or thiols under Mitsunobu conditions (e.g., DIAD/PPh₃) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodological Answer : Intramolecular hydroacylation using chiral borate additives (e.g., BINOL-derived catalysts) enables enantioselective cyclization. For example, 2-(3,6-dihydro-2H-pyran-4-yl)benzaldehyde reacts with a rhodium catalyst and chiral ligand to yield products with up to 97% ee . Key parameters include solvent choice (e.g., dichloromethane) and temperature control (−20°C to RT).
Q. How do computational studies enhance the understanding of this compound’s reactivity?
- Methodological Answer : DFT studies (B3LYP/6-311++G**) model transition states for ring-opening reactions and predict regioselectivity in electrophilic substitutions. For instance, Fukui indices identify nucleophilic sites prone to attack, guiding functionalization strategies . Molecular dynamics simulations assess solvation effects on reaction pathways.
Q. What strategies resolve contradictions in substrate specificity for dihydropyran-based coupling reactions?
- Methodological Answer : Comparative studies show nitrogen/sulfur-containing heterocycles fail in hydroacylation due to unfavorable orbital overlap, while dihydropyrans succeed. To address this:
- Steric Effects : Modify substituents on the pyran ring (e.g., methyl groups) to reduce steric hindrance.
- Electronic Tuning : Introduce electron-withdrawing groups (e.g., NO₂) to stabilize transition states .
- Catalyst Screening : Test alternative transition metals (e.g., palladium vs. rhodium) for compatibility .
Q. How can continuous flow reactors improve the scalability of this compound synthesis?
- Methodological Answer : Flow reactors enhance heat/mass transfer, critical for exothermic steps (e.g., cyclization). Parameters:
- Residence Time : Optimized to 10–15 minutes at 80°C.
- Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported KOH) reduce purification steps.
- In-line Analytics : UV or IR probes monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
